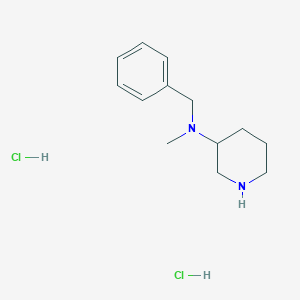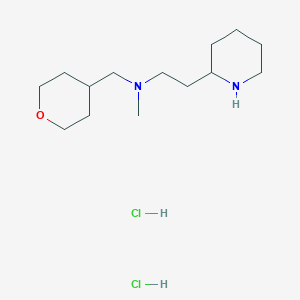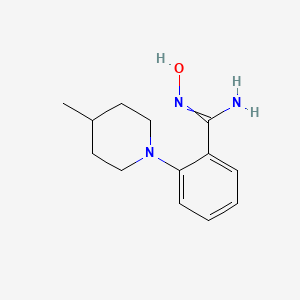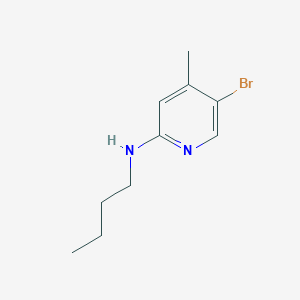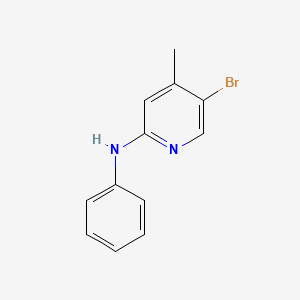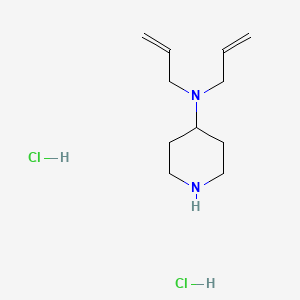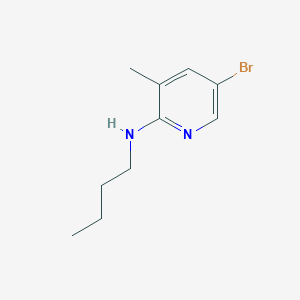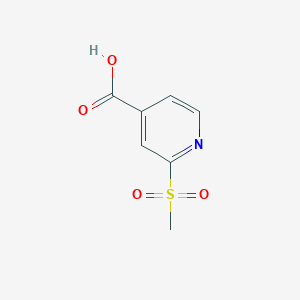
2-(メチルスルホニル)-4-ピリジンカルボン酸
説明
2-(Methylsulfonyl)-4-pyridinecarboxylic acid is an organic compound characterized by a pyridine ring substituted with a carboxylic acid group at the 4-position and a methylsulfonyl group at the 2-position
科学的研究の応用
2-(Methylsulfonyl)-4-pyridinecarboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its use as a precursor for drug development, targeting specific pathways in disease treatment.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfonyl)-4-pyridinecarboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-pyridinecarboxylic acid.
Sulfonylation: The introduction of the methylsulfonyl group is achieved through sulfonylation reactions. A common method involves the reaction of 4-pyridinecarboxylic acid with methylsulfonyl chloride in the presence of a base such as triethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield.
Industrial Production Methods: In an industrial setting, the production of 2-(Methylsulfonyl)-4-pyridinecarboxylic acid may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures consistent quality and high yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens, alkylating agents, and nucleophiles.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyridine derivatives.
作用機序
The mechanism of action of 2-(Methylsulfonyl)-4-pyridinecarboxylic acid depends on its application:
Biological Activity: The compound may interact with specific enzymes or receptors, modulating biological pathways. For instance, it could inhibit certain enzymes involved in inflammatory processes.
Chemical Reactivity: Its reactivity is influenced by the electron-withdrawing effects of the methylsulfonyl and carboxylic acid groups, which can stabilize intermediates in various reactions.
類似化合物との比較
2-(Methylsulfonyl)-5-pyridinecarboxylic acid: Similar structure but with the carboxylic acid group at the 5-position.
2-(Ethylsulfonyl)-4-pyridinecarboxylic acid: Similar structure with an ethylsulfonyl group instead of a methylsulfonyl group.
4-Pyridinecarboxylic acid: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
Uniqueness: 2-(Methylsulfonyl)-4-pyridinecarboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties
This comprehensive overview highlights the significance of 2-(Methylsulfonyl)-4-pyridinecarboxylic acid in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound for further exploration and development.
特性
IUPAC Name |
2-methylsulfonylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c1-13(11,12)6-4-5(7(9)10)2-3-8-6/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTWSIYWXZCTEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70700181 | |
| Record name | 2-(Methanesulfonyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007802-68-7 | |
| Record name | 2-(Methanesulfonyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(Dimethylamino)propyl]-2-piperidinecarboxamide dihydrochloride](/img/structure/B1424077.png)
